Oseltamivir-d5

Stable Isotope Labeling Analytical Chemistry Internal Standard

Oseltamivir-d5 is a pentadeuterated analog specifically designed as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis. Its +5 Da mass shift matches the analyte's physicochemical properties, providing unparalleled compensation for matrix effects, extraction variability, and ionization fluctuations. Substituting it with unlabeled compounds or structural analogs introduces significant inaccuracy, making Oseltamivir-d5 essential for regulatory-compliant pharmacokinetic and therapeutic drug monitoring studies where high recovery (94.4%) and low variability (CV < 4%) are mandatory.

Molecular Formula C16H28N2O4
Molecular Weight 317.43 g/mol
Cat. No. B12394722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-d5
Molecular FormulaC16H28N2O4
Molecular Weight317.43 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
InChIInChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3,7D2
InChIKeyVSZGPKBBMSAYNT-VQUPXQQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir-d5 Procurement Guide: Analytical Internal Standard for LC-MS/MS Quantification


Oseltamivir-d5 is a deuterium-labeled analog of the influenza neuraminidase inhibitor Oseltamivir . It is classified as a stable isotope-labeled compound (SIL), specifically a pentadeuterated form (d5) of the ethyl ester prodrug . The compound is extensively utilized as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in complex biological matrices [1]. Its primary differentiation lies in its nearly identical physicochemical properties to the non-labeled analyte, enabling compensation for matrix effects, extraction variability, and ionization fluctuations during analysis [2].

Why Unlabeled Oseltamivir or Other Analogs Cannot Replace Oseltamivir-d5 as an Internal Standard


In LC-MS/MS bioanalysis, substituting Oseltamivir-d5 with unlabeled oseltamivir or a structurally dissimilar internal standard introduces significant analytical variability. Unlabeled oseltamivir cannot be distinguished from the target analyte by mass spectrometry, rendering it useless for quantification [1]. Non-isotopically labeled analogs (e.g., venlafaxine) possess different physicochemical properties (retention time, ionization efficiency, extraction recovery) and fail to co-elute with the analyte, thus providing inadequate compensation for matrix effects, which are a primary source of inaccuracy in complex biological samples [2]. The deuterium labeling in Oseltamivir-d5 provides a distinct mass shift (+5 Da) while preserving near-identical chromatographic behavior, which is essential for accurate, precise, and regulatory-compliant (e.g., FDA bioanalytical method validation) pharmacokinetic and therapeutic drug monitoring studies [3].

Oseltamivir-d5: Quantitative Differentiation Evidence vs. Unlabeled and d3 Analogs


Isotopic Purity and Chemical Purity for Reliable Quantification

Oseltamivir-d5 is supplied with a minimum isotopic enrichment of 98% 2H and a chemical purity of ≥98%, as per manufacturer Certificate of Analysis (COA) [1]. In contrast, unlabeled oseltamivir, while chemically pure, lacks the mass shift necessary for use as an internal standard . While Oseltamivir-d3 provides a +3 Da mass shift, the +5 Da shift of Oseltamivir-d5 further minimizes the risk of isotopic interference from the analyte's natural M+2 or M+4 isotopes, especially at high analyte concentrations [2].

Stable Isotope Labeling Analytical Chemistry Internal Standard

Recovery and Precision in Validated LC-MS/MS Methods

In a validated method for simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma, Oseltamivir-d5 was used as an internal standard. The method demonstrated a mean recovery of 94.4% for oseltamivir across low, medium, and high QC levels, with a precision (%CV) ranging from 2.77% to 3.99% [1]. These metrics are directly attributable to the use of a SIL-IS like Oseltamivir-d5, which corrects for extraction losses and instrumental variability. In contrast, a method using the non-isotopic internal standard venlafaxine reported a recovery of ≥89% and precision <10%, indicating slightly higher variability [2].

Method Validation LC-MS/MS Recovery Precision

Mass Spectrometric Differentiation: Distinct MRM Transitions

The specific multiple reaction monitoring (MRM) transition for Oseltamivir-d5 is m/z 318.1 → 171.2, which is distinct from the transition for unlabeled oseltamivir (m/z 313.1 → 166.2) [1]. This 5 Da mass difference in both the precursor and product ions ensures complete chromatographic co-elution with the analyte while allowing independent and interference-free detection channels . Analogs with fewer deuterium atoms (e.g., oseltamivir-d3) would have a smaller mass difference (3 Da), which in some MS platforms can lead to minor cross-channel interference if the isotopic purity is not extremely high [2].

Mass Spectrometry MRM Selectivity

Application in a Validated Method for Simultaneous Bioanalysis of Prodrug and Metabolite

A validated LC-MS/MS method using Oseltamivir-d5 and Oseltamivir acid-d3 as internal standards was successfully applied to a clinical pharmacokinetic study in South Indian male subjects administered a 75 mg oseltamivir phosphate capsule [1]. The method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for oseltamivir and 2.0 ng/mL for oseltamivir carboxylate, with a rapid 2.5-minute run time, enabling analysis of over 350 plasma samples per day [2]. This throughput and sensitivity are essential for large-scale bioequivalence or therapeutic drug monitoring studies, and are directly enabled by the use of a matched SIL-IS like Oseltamivir-d5.

Pharmacokinetics Therapeutic Drug Monitoring Bioequivalence

Procurement-Driven Application Scenarios for Oseltamivir-d5


Regulatory Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Oseltamivir-d5 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., FDA, EMA) in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Its use ensures compliance with stringent guidelines for accuracy, precision, and selectivity, as demonstrated by its application in a validated method achieving high recovery (94.4%) and low variability (CV < 4%) [1].

High-Throughput Clinical and Preclinical Sample Analysis

For laboratories requiring the analysis of large numbers of plasma or urine samples (e.g., >300 per day) from clinical trials or animal studies, Oseltamivir-d5 enables rapid, 2.5-minute LC-MS/MS methods [2]. Its ability to effectively compensate for matrix effects minimizes the need for extensive sample clean-up, thus preserving high throughput and reducing per-sample cost.

Therapeutic Drug Monitoring (TDM) in Critically Ill Patients

In critical care settings where accurate dosing of oseltamivir is crucial, Oseltamivir-d5 is used in validated assays to precisely measure drug and metabolite concentrations in patient plasma [3]. The high sensitivity (LLOQ of 0.5 ng/mL) and specificity afforded by the SIL-IS are essential for guiding therapy in patients with altered pharmacokinetics.

Development of Generic Oseltamivir Formulations and Abbreviated New Drug Applications (ANDAs)

Pharmaceutical companies developing generic versions of oseltamivir (Tamiflu®) require a reliable internal standard like Oseltamivir-d5 for bioequivalence studies, a cornerstone of ANDA submissions. Its use ensures that analytical methods meet the rigorous standards set by regulatory authorities for demonstrating equivalence to the reference listed drug [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oseltamivir-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.